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Compound of Interest

Compound Name: 1-Nonen-3-ol

Cat. No.: B1582604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the allylic
alcohol, 1-Nonen-3-ol. The document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of
comparison and interpretation. Furthermore, detailed experimental protocols for acquiring such
spectra are provided, offering a foundational understanding for researchers in the field.

Spectroscopic Data Summary

The following sections and tables summarize the key spectral data for 1-Nonen-3-ol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 1-Nonen-3-ol exhibits characteristic signals corresponding to the
vinylic protons, the proton on the carbon bearing the hydroxyl group, the aliphatic chain
protons, and the terminal methyl group. The chemical shifts (8) are reported in parts per million
(ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)

H-1 (CH=CH>) ~5.8 ddd ~17.0,10.5, 6.5

H-2a (CH=CH>) ~5.2 d ~17.0

H-2b (CH=CH.) ~5.1 d ~10.5

H-3 (CH-OH) ~4.1 q ~6.5

-OH Variable brs

H-4 (-CHz-) ~15 m

H-5 to H-8 (-CHz2-)a ~1.3 m

H-9 (-CHs) ~0.9 t ~7.0

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration,
solvent, and temperature. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, g =
quartet, m = multiplet, br = broad, dd = doublet of doublets, ddd = doublet of doublet of
doublets.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework of 1-Nonen-3-ol. The
approximate chemical shifts for each carbon atom are listed below.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1582604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Assignment Chemical Shift (3, ppm)
C-1 (=CH>) ~114

C-2 (=CH) ~141

C-3 (CH-OH) ~73

C-4 (-CHz-) ~37

C-5 (-CH2-) ~25

C-6 (-CH2-) ~32

C-7 (-CHz2-) ~23

C-8 (-CH2-) ~14

C-9 (-CHs) ~14

Infrared (IR) Spectroscopy

The IR spectrum of 1-Nonen-3-ol displays characteristic absorption bands for the hydroxyl and
alkenyl functional groups.

Wavenumber (cm—1) Vibrational Mode Intensity
~3350 O-H stretch (alcohol) Strong, Broad
~3080 =C-H stretch (alkene) Medium
~2930, ~2860 C-H stretch (alkane) Strong
~1645 C=C stretch (alkene) Medium
~1465 C-H bend (alkane) Medium
~1050 C-O stretch (alcohol) Strong
~090. ~015 =C-H bend (alkene, out-of- Strong

plane)

Mass Spectrometry (MS)
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The electron ionization mass spectrum of 1-Nonen-3-ol shows a molecular ion peak and
several characteristic fragment ions. The fragmentation pattern is influenced by the presence of
the hydroxyl group and the double bond.

Fragment Assignment

m/z Relative Intensity (%)
(Proposed)
142 <5 [M]* (Molecular lon)
124 ~10 [M-H20]*
95 ~20 [M-H20-C2Hs]*
85 ~30 [CeHa3]* (Hexyl cation)
71 ~40 [CsHa1]* (Pentyl cation)
CaHo]* (Butyl cation) /
> 100 ECH:C]:H(—CH)(/)H]+ )
43 ~80 [CsH7]* (Propyl cation)
29 ~50 [C2Hs]* (Ethyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis
of 1-Nonen-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher.

o Sample Preparation: A sample of 1-Nonen-3-ol (5-10 mg) is dissolved in approximately 0.7
mL of a deuterated solvent, commonly chloroform-d (CDClIs), in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).
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e 1H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. For improved signal-to-noise ratio, 16 to 64 scans are
typically averaged.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
wider spectral width of 200-220 ppm is used. Due to the lower natural abundance and
sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are often required to obtain a spectrum with a good signal-to-
noise ratio.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a liquid sample like 1-Nonen-3-ol, the neat liquid is used. A drop of
the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

o Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the
spectrum of the sample is recorded. The final spectrum is the result of the sample spectrum
with the background subtracted. The data is typically collected over a range of 4000-400
cm~1 with a resolution of 4 cm~1. Multiple scans (e.g., 16 or 32) are averaged to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system with an electron ionization (EI) source.

e Sample Introduction: A dilute solution of 1-Nonen-3-ol in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the gas chromatograph. The GC separates the
compound from the solvent and any impurities.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
This causes the molecule to ionize and fragment.
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+ Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

+ Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 1-Nonen-3-ol.

1-Nonen-3-ol Sample

e TN

Sample Preparation Sample Preparation Sample Preparation
(Dissolve in CDCI3 with TMS) (Neat Liquid Film) (Dilute in Volatile Solvent)

:

NMR Spectrometer FTIR Spectrometer
(*H & 13C Acquisition) (IR Spectrum Acquisition)

1H and 3C NMR Spectra IR Spectrum Mass Spectrum

(Chemical Shifts, Coupling) (Absorption Bands)

(m/z Values, Fragmentation)

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Spectral Analysis Workflow for 1-Nonen-3-ol
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 To cite this document: BenchChem. [Spectral Analysis of 1-Nonen-3-ol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582604#spectral-data-nmr-ir-ms-of-1-nonen-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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